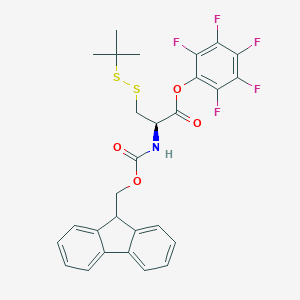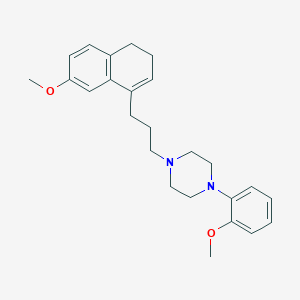
2-Propenoic acid, 2-amino-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that is also known as Phenylalanine acrylamide. It is an amino acid derivative that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have important biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Propenoic acid, 2-amino-3-phenyl- is not fully understood. However, it is known to interact with various enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and elastase. Additionally, it has been shown to interact with the GABA receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2-Propenoic acid, 2-amino-3-phenyl- has been shown to have important biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can have important implications for the treatment of diseases. Additionally, it has been shown to interact with the GABA receptor, which can affect neurotransmitter release and have important implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its ability to modify the properties of proteins and peptides. This can be useful for studying the structure and function of these molecules. Additionally, it has been shown to be an effective tool for the synthesis of bioactive compounds.
One of the limitations of using 2-Propenoic acid, 2-amino-3-phenyl- in lab experiments is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions.
将来の方向性
There are many future directions for the study of 2-Propenoic acid, 2-amino-3-phenyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in the treatment of diseases. Finally, there is a need for further research into the potential toxicity of this compound and the development of appropriate safety protocols for its use in lab experiments.
Conclusion
In conclusion, 2-Propenoic acid, 2-amino-3-phenyl- is a chemical compound that has important applications in scientific research. It has been synthesized using various methods and has been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound.
合成法
The synthesis of 2-Propenoic acid, 2-amino-3-phenyl- can be achieved through various methods. One of the most common methods is the reaction of phenylalanine with acryloyl chloride. This reaction results in the formation of Phenylalanine acrylamide, which can be further purified using column chromatography. Another method involves the reaction of phenylalanine with acrylonitrile in the presence of a catalyst to produce the desired compound.
科学的研究の応用
2-Propenoic acid, 2-amino-3-phenyl- has been widely studied for its potential applications in scientific research. One of the most important applications of this compound is in the field of protein engineering. It has been shown to be an effective tool for modifying the properties of proteins and peptides. Additionally, it has been used in the synthesis of various bioactive compounds, including inhibitors of enzymes and receptors.
特性
CAS番号 |
155172-79-5 |
|---|---|
製品名 |
2-Propenoic acid, 2-amino-3-phenyl- |
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
(E)-2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+ |
InChIキー |
YWIQQKOKNPPGDO-SOFGYWHQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
同義語 |
2,3-didehydrophenylalanine alpha-aminocinnamate dehydrophenylalanine phenyldehydroalanine phenyldehydroalanine, (E)-isomer phenyldehydroalanine, (Z)-isomer phenyldehydroalanine, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
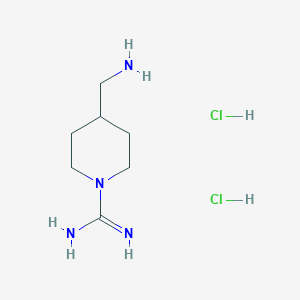
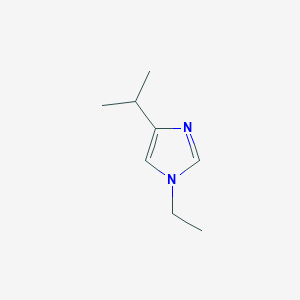
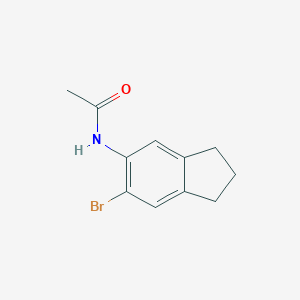


![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)


![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
